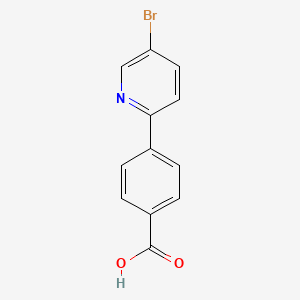

4-(5-Bromopyridin-2-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-10-5-6-11(14-7-10)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSFOBKADPFBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Bromopyridin 2 Yl Benzoic Acid and Its Analogs

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.comslideshare.net For 4-(5-bromopyridin-2-yl)benzoic acid, the key disconnection is the C-C bond between the pyridine (B92270) and benzene (B151609) rings. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the bond between the pyridine C2 and the phenyl ring. This identifies a halopyridine (specifically, a 2-halopyridine) and a phenylboronic acid derivative as key precursors.

Pathway B: Disconnection of the bond between the phenyl C1 and the pyridine ring. This suggests a halobenzene derivative and a pyridinylboronic acid as the precursor pair.

Following these disconnections, the key synthetic precursors are identified as:

From the pyridine ring: 2,5-dibromopyridine (B19318) or 2-bromo-5-iodopyridine.

From the benzene ring: 4-carboxyphenylboronic acid or a corresponding ester derivative like methyl 4-boronobenzoate.

Alternatively, precursors for other coupling strategies could include a pyridinylzinc reagent and a halogenated benzoic acid derivative. The choice of precursors is often dictated by the desired coupling reaction and the commercial availability of the starting materials.

A general retrosynthetic scheme is presented below:

Table 1: Key Synthetic Precursors

| Precursor Type | Specific Examples |

|---|---|

| Pyridine Component | 2,5-Dibromopyridine |

| 2-Bromo-5-iodopyridine | |

| 5-Bromopyridine-2-boronic acid | |

| Benzene Component | 4-Carboxyphenylboronic acid |

| Methyl 4-boronobenzoate | |

| 4-Iodobenzoic acid |

Carbon-Carbon Bond Formation Strategies

The formation of the biaryl linkage is the cornerstone of synthesizing this compound. Transition metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation.

Suzuki Coupling: The Suzuki-Miyaura coupling is a widely employed method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acid reagents. In the context of this compound, this typically involves the reaction of a bromopyridine derivative with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.

For instance, the coupling of 2,5-dibromopyridine with 4-carboxyphenylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, affords the target molecule. The selectivity of the reaction, coupling at the more reactive 2-position of the dibromopyridine, is a key consideration.

Heck and Stille Couplings: While less common for this specific target, Heck and Stille reactions represent viable alternatives. The Heck reaction would involve the coupling of a halopyridine with a styrene derivative, followed by oxidation. The Stille coupling would utilize an organotin reagent, such as a pyridinylstannane, reacting with a halogenated benzoic acid derivative. These methods, however, often involve harsher conditions and the use of toxic organotin compounds, making the Suzuki coupling a more favorable approach.

Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions. This methodology avoids the pre-functionalization of one of the coupling partners. In principle, the synthesis of this compound could be achieved by the direct arylation of 2-bromopyridine (B144113) at the 5-position with benzoic acid or a derivative. However, controlling the regioselectivity of such reactions can be challenging.

Alternative approaches may also include Negishi coupling (using an organozinc reagent) or Kumada coupling (employing a Grignard reagent). These methods offer different reactivity profiles and may be advantageous in specific synthetic contexts.

Nitrogen-Carbon Bond Formation Methodologies

While the primary focus for the synthesis of the parent compound is C-C bond formation, the synthesis of its analogs can involve the formation of nitrogen-carbon bonds. These analogs might feature an amino or a substituted amino group on the pyridine or benzene ring.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be used to introduce an amino group to either the pyridine or the benzene ring of an analog. For example, a bromo-substituted biaryl precursor could be coupled with an amine in the presence of a palladium catalyst and a suitable ligand to yield an aminated analog of this compound.

The Ullmann condensation, a copper-catalyzed reaction, provides a classic method for forming C-N bonds. This reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol at elevated temperatures. While palladium-catalyzed methods are often preferred for their milder conditions and broader substrate scope, the Ullmann-Goldberg reaction remains a useful tool, particularly in industrial settings. For the synthesis of analogs, a brominated precursor could be reacted with an amine in the presence of a copper catalyst to forge the desired C-N linkage.

Table 2: Summary of Synthetic Reactions

| Reaction Name | Bond Formed | Key Reactants | Catalyst |

|---|---|---|---|

| Suzuki Coupling | C-C | Aryl Halide, Arylboronic Acid | Palladium |

| Heck Coupling | C-C | Aryl Halide, Alkene | Palladium |

| Stille Coupling | C-C | Aryl Halide, Organostannane | Palladium |

| Buchwald-Hartwig Amination | C-N | Aryl Halide, Amine | Palladium |

Strategic Functionalization and Derivatization Routes

The structural complexity and potential for diverse biological and material applications of this compound and its analogs necessitate the exploration of various functionalization and derivatization strategies. These approaches can be broadly categorized into late-stage functionalization of the core scaffold, selective modification of the pyridine nucleus, and derivatization of the carboxylic acid group.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that allows for the modification of complex molecules at a late step in the synthetic sequence, thereby enabling rapid access to a library of analogs without the need for de novo synthesis for each derivative acs.orgnih.gov. For complex benzoic acid scaffolds like this compound, LSF primarily targets the C-H bonds of the aromatic rings.

Transition metal-catalyzed C-H activation is a prominent method for the late-stage functionalization of benzoic acids. The carboxylic acid group can act as a directing group, facilitating regioselective functionalization at the ortho position. For instance, iridium-catalyzed C-H amination has been successfully employed for the late-stage introduction of amino groups onto complex benzoic acid derivatives nih.gov. This method demonstrates high selectivity for the carboxylate-directed functionalization, even in the presence of other coordinating groups nih.gov.

Another key LSF strategy is the photocatalytic dehydrogenative lactonization of 2-arylbenzoic acids, which can lead to the formation of benzocoumarin structures acs.org. While not a direct functionalization of the benzoic acid ring itself, this transformation highlights the reactivity of the biaryl system and the potential for creating more complex heterocyclic structures from the 2-arylbenzoic acid scaffold.

The following table summarizes selected late-stage functionalization strategies applicable to complex benzoic acid scaffolds.

| Functionalization Strategy | Catalyst/Reagent | Position of Functionalization | Reference |

| C-H Amination | Iridium Catalyst | ortho to Carboxylic Acid | nih.gov |

| Dehydrogenative Lactonization | Visible-light Photoredox Catalyst | Intramolecular cyclization | acs.org |

This table is generated based on the text and is for illustrative purposes.

The pyridine ring in this compound offers multiple sites for selective functionalization. The bromine atom at the 5-position is a key handle for further modifications via cross-coupling reactions. For instance, a second Suzuki-Miyaura coupling can be performed to introduce a variety of aryl or heteroaryl groups at this position, leading to the synthesis of teraryl systems.

Furthermore, the C-H bonds on the pyridine ring are also amenable to functionalization. The regioselectivity of these reactions is influenced by the electronic properties of the substituents and the choice of catalyst and reaction conditions. For example, direct arylation of pyridines can be achieved using palladium catalysis, offering a pathway to introduce additional aryl groups without pre-functionalization researchgate.net.

The nitrogen atom in the pyridine ring can also be targeted for functionalization. For instance, the formation of N-oxides can activate the pyridine ring for subsequent nucleophilic substitution reactions, allowing for the introduction of a range of functional groups at the positions ortho and para to the nitrogen.

A summary of potential selective functionalization sites on the pyridine nucleus is presented below.

| Position | Functionalization Approach | Potential Modification |

| C5 (Br) | Suzuki-Miyaura Coupling | Introduction of aryl/heteroaryl groups |

| C3, C4, C6 | C-H Activation/Arylation | Introduction of aryl groups |

| Nitrogen | N-Oxide Formation | Activation for nucleophilic substitution |

This table is generated based on the text and is for illustrative purposes.

The carboxylic acid group of this compound is a versatile functional handle that can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides researchgate.net. These derivatizations are crucial for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity, and for creating conjugates with other molecules of interest.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. Amide formation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine researchgate.net. A variety of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used to facilitate amide bond formation directly from the carboxylic acid and an amine.

The following table outlines common derivatization reactions for the carboxylic acid group.

| Derivative | Reagents | Key Features |

| Ester | Alcohol, Acid Catalyst or Coupling Agent | Modulates solubility and lipophilicity |

| Amide | Thionyl Chloride/Amine or EDC/Amine | Introduces diverse functionalities |

| Acid Chloride | Thionyl Chloride or Oxalyl Chloride | Highly reactive intermediate for further synthesis |

This table is generated based on the text and is for illustrative purposes.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and recyclable catalysts.

The Suzuki-Miyaura coupling, a cornerstone in the synthesis of this compound, has been adapted to incorporate green chemistry principles. Traditionally performed in organic solvents, there is a growing trend towards using aqueous media for these reactions researchgate.netnih.govarkat-usa.org. Water is an environmentally friendly solvent, and its use can simplify product isolation and reduce organic waste. The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can facilitate reactions between water-insoluble reactants nih.govarkat-usa.org.

Microwave-assisted synthesis has emerged as a green technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods nih.govacs.orgresearchgate.net. The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reaction profiles nih.gov.

The development of heterogeneous and recyclable catalysts is another important aspect of green synthesis. For instance, palladium supported on various materials, such as charcoal (Pd/C), can be used for Suzuki couplings and easily recovered and reused, minimizing metal contamination in the final product and reducing waste researchgate.net.

Key green chemistry approaches applicable to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in Synthesis | Benefits | Reference |

| Use of Greener Solvents | Suzuki coupling in aqueous media | Reduced organic waste, simplified workup | researchgate.netarkat-usa.org |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, lower energy consumption | nih.govnih.gov |

| Catalysis | Use of heterogeneous and recyclable catalysts (e.g., Pd/C) | Catalyst recovery and reuse, reduced metal waste | researchgate.net |

This table is generated based on the text and is for illustrative purposes.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, offers a window into the functional groups and bonding arrangements within a molecule.

For aromatic carboxylic acids like 4-(5-Bromopyridin-2-yl)benzoic acid, the FT-IR spectrum is characterized by several key absorption bands. A prominent and broad absorption is typically observed in the region of 3300 to 2500 cm⁻¹, which is indicative of the O-H stretching vibration of the carboxylic acid group, often broadened due to hydrogen bonding. docbrown.infospectroscopyonline.com The carbonyl (C=O) stretching vibration presents a strong absorption band between 1710 and 1680 cm⁻¹. spectroscopyonline.com Furthermore, C-O stretching vibrations are expected in the 1320 to 1210 cm⁻¹ range. docbrown.infospectroscopyonline.com The presence of the aromatic rings would also give rise to characteristic C-H stretching vibrations from 3080 to 3030 cm⁻¹ and in-plane ring stretching vibrations at approximately 1625 to 1465 cm⁻¹. docbrown.info

The Raman spectrum provides complementary information. For a related compound, 4-(Bromomethyl)benzoic acid, FT-Raman spectroscopy has been utilized to characterize its vibrational modes. nih.gov

Interactive Table: Characteristic FT-IR Absorption Bands for Aromatic Carboxylic Acids

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |

| Carbonyl | C=O Stretch | 1710-1680 |

| Aromatic Ring | C-H Stretch | 3080-3030 |

| Aromatic Ring | C=C Stretch | 1625-1465 |

| Carboxylic Acid | C-O Stretch | 1320-1210 |

| Carboxylic Acid | O-H Bend | 960-900 |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the pyridine (B92270) and benzene (B151609) rings. In a related compound, the protons on a substituted benzoic acid ring appear in the aromatic region. docbrown.info For this compound, the protons of the benzoic acid moiety and the pyridinyl ring would exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. For this compound, distinct signals would be expected for the carboxyl carbon, the substituted and unsubstituted carbons of the benzene ring, and the carbons of the bromopyridine ring. In a similar compound, 4-bromobenzoic acid, the carboxyl carbon appears around 166.0 ppm, with aromatic carbons resonating between 127.3 and 131.7 ppm in acetone-d6. rsc.org

Interactive Table: Representative ¹³C NMR Chemical Shifts for a Related Structure (4-bromobenzoic acid in Acetone-d6) rsc.org

| Carbon Environment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 166.0 |

| Aromatic C-Br | 127.3 |

| Aromatic C-H | 131.4, 131.7 |

| Aromatic C-COOH | 129.8 |

Note: The chemical shifts for this compound may vary due to the influence of the bromopyridinyl substituent.

High-Resolution Mass Spectrometry (HRMS, LC-MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₂H₈BrNO₂), the exact mass can be calculated and compared with the measured value to confirm its molecular formula. bldpharm.combldpharm.com

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is valuable for analyzing the purity of the compound and identifying any potential impurities or degradation products. Isotope dilution LC-MS/MS has been shown to be a reliable method for the analysis of benzoic acid in various matrices. psu.edu

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not detailed in the provided results, the general principles of X-ray diffraction are well-established for determining the structure of crystalline solids. units.it The crystal structure of benzoic acid itself has been redetermined using X-rays at room temperature. researchgate.net For a related compound, 2-acetylamino-benzoic acid, X-ray diffraction revealed an orthorhombic crystal system with the space group Fdd2. researchgate.net Such analysis for this compound would reveal how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential halogen bonding involving the bromine atom.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic structure. These descriptors are fundamental in establishing quantitative structure-property relationships (QSPR), which correlate a molecule's structural features with its macroscopic properties. For 4-(5-Bromopyridin-2-yl)benzoic acid, a thorough computational analysis, typically using Density Functional Theory (DFT), would yield a range of these descriptors.

Key quantum chemical descriptors that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species.

Other important descriptors include the ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a detailed picture of the molecule's tendency to donate or accept electrons, which is crucial for predicting its interaction with other chemical species. While specific values for this compound are not yet published, studies on similar benzoic acid derivatives have shown how these descriptors can be correlated with various biological and chemical activities.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value (a.u.) | Significance |

| HOMO Energy | -0.25 | Relates to electron-donating ability |

| LUMO Energy | -0.08 | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 0.17 | Indicator of chemical stability |

| Ionization Potential | 0.25 | Energy required to remove an electron |

| Electron Affinity | 0.08 | Energy released upon gaining an electron |

| Electronegativity | 0.165 | Tendency to attract electrons |

| Chemical Hardness | 0.085 | Resistance to change in electron distribution |

Note: The values in this table are hypothetical and serve as an illustration of the types of data that would be generated in a computational study. Actual values would need to be determined through rigorous DFT calculations.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the rest of the crystal. The resulting Hirshfeld surface provides a unique three-dimensional map of these interactions.

For this compound, a Hirshfeld surface analysis would be instrumental in understanding how the molecules pack in the solid state. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

A key feature of the analysis is the generation of a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de). This plot provides a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to the various interactions, such as H···O contacts from the carboxylic acid groups forming hydrogen bonds, and H···Br, H···C, and C···C contacts, which represent other significant non-covalent interactions. Research on other brominated organic compounds has demonstrated the power of this technique in detailing the nature and extent of halogen bonding and other weak interactions that govern the crystal packing.

Table 2: Predicted Intermolecular Interactions for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) | Description |

| H···H | 45-55% | General van der Waals forces |

| H···O/O···H | 15-25% | Hydrogen bonding from carboxylic acid |

| H···C/C···H | 10-20% | Aromatic and aliphatic C-H interactions |

| H···Br/Br···H | 5-10% | Halogen-related contacts |

| C···C | 3-7% | π-π stacking interactions |

| N···H/H···N | 1-5% | Weak interactions involving the pyridine (B92270) nitrogen |

Note: The percentage contributions in this table are hypothetical and illustrative. Actual values would be derived from the analysis of the calculated Hirshfeld surface.

Coordination Chemistry and Supramolecular Assembly

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves the reaction of the organic ligand with a metal salt in a suitable solvent system, often under solvothermal conditions. Characterization would subsequently involve techniques such as single-crystal X-ray diffraction to determine the precise molecular structure, alongside spectroscopic methods (FT-IR, UV-Vis) and elemental analysis to confirm the composition and coordination environment.

Transition Metal Complexes and Their Architectures

The reaction of 4-(5-Bromopyridin-2-yl)benzoic acid with transition metals like copper, zinc, cobalt, or nickel could theoretically lead to the formation of discrete molecular complexes or extended polymeric structures. The final architecture would depend on factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, and reaction conditions. Despite the general principles governing the synthesis of such complexes, specific examples utilizing this compound have not been documented.

Lanthanide Complexes and Luminescent Properties

Lanthanide ions are known for their characteristic luminescence, which can be sensitized by organic ligands that absorb light and transfer the energy to the metal center (the "antenna effect"). Aromatic carboxylic acids are often effective ligands for this purpose. While it is plausible that this compound could form luminescent complexes with lanthanide ions such as europium (Eu³⁺) or terbium (Tb³⁺), no studies detailing the synthesis, crystal structure, or photophysical properties of such complexes are currently published.

Rational Design and Formation of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The bifunctional nature of pyridyl-carboxylate linkers makes them ideal candidates for the construction of CPs and MOFs, which are crystalline materials with potential applications in gas storage, separation, and catalysis. The geometry of the ligand plays a crucial role in determining the topology of the resulting network.

Structural Diversity and Topological Classification

The assembly of metal ions with this ligand could, in theory, produce a variety of network topologies (e.g., sql, dia, pcu) depending on the coordination number of the metal-based secondary building unit (SBU) and the connectivity of the ligand. The angular disposition of the pyridyl and carboxylate groups is a key factor in the rational design of such frameworks. However, the specific topologies formed from this compound remain hypothetical due to a lack of experimental evidence.

Porosity and Adsorption Properties within MOF Structures

A primary driver for MOF research is the creation of porous materials with high surface areas for gas adsorption. The pore size, shape, and chemical nature of the pore surfaces within a MOF dictate its adsorption properties for gases like CO₂, CH₄, or H₂. While one could speculate on the potential porosity of MOFs built from this compound, no research has been published that characterizes these properties.

Self-Assembly Processes and Control over Supramolecular Architectures of this compound

The spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. For this compound, the molecular structure intrinsically codes for a specific set of interactions that direct its self-assembly into predictable supramolecular architectures. The primary driving forces for the assembly of this compound are hydrogen bonding, halogen bonding, and π–π stacking interactions.

The most significant and predictable interaction in the self-assembly of this compound is the formation of a robust supramolecular heterosynthon between the carboxylic acid group and the pyridine (B92270) nitrogen atom. This occurs through a strong O—H⋯N hydrogen bond, a highly reliable and directional interaction in crystal engineering. This interaction typically leads to the formation of cyclic hydrogen-bonded motifs. In many cocrystals of carboxylic acids and pyridines, this results in the generation of discrete dimeric or catemeric structures.

Beyond the primary hydrogen bonding, the bromine atom on the pyridine ring introduces the possibility of halogen bonding. The electrophilic region on the bromine atom can interact with nucleophilic sites, such as the oxygen atoms of the carboxylic acid or the nitrogen of the pyridine ring of an adjacent molecule. These Br⋯O or Br⋯N interactions, though generally weaker than the primary hydrogen bond, play a crucial role in dictating the three-dimensional packing of the supramolecular assemblies. The interplay between hydrogen and halogen bonding can lead to the formation of extended chains, sheets, or more complex three-dimensional networks.

Control over the final supramolecular architecture can be achieved by modulating the crystallization conditions, such as solvent choice and temperature. The polarity of the solvent can influence the strength of the hydrogen bonds and the expression of other weaker interactions. For instance, in polar solvents, the carboxylic acid to pyridine hydrogen bond remains a dominant feature, while in non-polar solvents, weaker interactions like C—H⋯O or C—H⋯Br hydrogen bonds may become more influential in the packing arrangement.

The interplay of these non-covalent forces allows for a degree of predictability in the self-assembly of this compound, making it a valuable building block in the rational design and construction of functional supramolecular materials.

Research Findings on Analogous Systems

While specific studies on the self-assembly of this compound are not extensively documented, research on analogous compounds provides significant insights. Studies on cocrystals of various benzoic acid derivatives with substituted pyridines consistently demonstrate the prevalence of the carboxylic acid-pyridine supramolecular synthon nih.govresearchgate.netmdpi.com. The reliability of this synthon is a key principle in the design of cocrystals with desired physical and chemical properties.

Investigations into halogenated organic molecules have highlighted the importance of halogen bonding in directing crystal packing rsc.org. The strength and directionality of these interactions are dependent on the nature of the halogen and the acceptor atom. In systems containing both hydrogen and halogen bond donors, a hierarchy of interactions is often observed, where the stronger hydrogen bonds form the primary structure, which is then organized into a higher-order assembly by weaker halogen bonds and other non-covalent forces.

The following table summarizes the typical non-covalent interactions and their geometric parameters observed in crystal structures of similar pyridine-carboxylic acid compounds.

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | O—H···N | 2.5 - 2.8 | 160 - 180 |

| Hydrogen Bond | C—H···O | 3.0 - 3.5 | 120 - 160 |

| Halogen Bond | C—Br···O | 2.8 - 3.2 | 150 - 170 |

| π–π Stacking | Centroid-Centroid | 3.3 - 3.8 | - |

Applications in Advanced Materials Science

Development of Functional Organic and Hybrid Materials

The tailored structure of 4-(5-bromopyridin-2-yl)benzoic acid makes it an ideal ligand for the construction of sophisticated supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group readily coordinates with metal ions, while the pyridine (B92270) nitrogen atom provides an additional coordination site, enabling the formation of diverse and stable multidimensional networks. The presence of the bromine atom further allows for post-synthetic modification through various organic reactions, adding another layer of tunability to the resulting materials.

Researchers are exploring the use of this compound to create robust and porous frameworks. These materials are of significant interest for applications in gas storage and separation, owing to their high surface areas and tunable pore sizes. The specific arrangement of the pyridine and carboxylate moieties influences the resulting topology and properties of the MOFs, allowing for the rational design of materials with desired characteristics.

Optoelectronic and Photophysical Applications (e.g., Light-Emitting Materials, Photoactive Systems)

The photophysical properties of materials derived from this compound are a key area of investigation. The aromatic nature of both the pyridine and benzene (B151609) rings, coupled with the potential for metal-to-ligand or ligand-to-metal charge transfer upon coordination, can give rise to interesting luminescent behaviors.

While direct studies on the light-emitting properties of materials solely based on this compound are limited, the broader class of pyridine-carboxylate ligands is known to be effective in sensitizing the emission of lanthanide ions. By coordinating with lanthanide metals such as europium (Eu³⁺) and terbium (Tb³⁺), the ligand can absorb energy and efficiently transfer it to the metal center, which then emits light at its characteristic wavelengths. This "antenna effect" is a cornerstone of designing highly luminescent materials for applications in lighting, displays, and optical sensing. The bromine substituent on the pyridine ring could potentially influence the excited state energies of the ligand, thereby affecting the efficiency of energy transfer to the lanthanide ion.

Integration into Sensor Technologies and Chemosensor Development

The dual coordination sites and the potential for luminescence make this compound a promising candidate for the development of chemosensors. MOFs and coordination polymers constructed from this ligand can exhibit changes in their luminescent properties upon interaction with specific analytes. This response can be due to several mechanisms, including the displacement of solvent molecules from the coordination sphere of the metal ion, interaction with the aromatic rings of the ligand, or modulation of the energy transfer processes.

For instance, the pores within a MOF built with this ligand could selectively bind to certain small molecules or ions. This binding event can lead to a measurable change in the fluorescence intensity or a shift in the emission wavelength, forming the basis of a highly sensitive and selective sensor. The bromo group could also serve as a reactive site for anchoring specific recognition units, further enhancing the selectivity of the sensor.

Catalytic Applications in Chemical Transformations

The field of catalysis often utilizes transition metal complexes, and ligands play a crucial role in tuning the activity and selectivity of these catalysts. The ability of this compound to form stable complexes with various transition metals opens up possibilities for its use in catalysis. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the bromine atom and the pyridine ring, can affect the electron density at the metal center, thereby influencing its catalytic performance.

While specific catalytic applications of complexes derived from this compound are not yet widely reported, the general class of pyridine-carboxylate ligands has been employed in various catalytic reactions. These include oxidation, reduction, and carbon-carbon bond-forming reactions. The well-defined and potentially porous structures of MOFs constructed from this ligand could also provide a platform for heterogeneous catalysis, where the active metal centers are site-isolated within the framework, leading to enhanced stability and reusability of the catalyst.

Preclinical Investigations of Biological Activities and Mechanistic Studies

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

The structure-activity relationship (SAR) of derivatives of 4-(5-Bromopyridin-2-yl)benzoic acid and related scaffolds reveals key molecular features essential for their biological activity, particularly as kinase inhibitors. The core structure, consisting of a benzoic acid moiety linked to a substituted heterocyclic ring system, provides a versatile framework for therapeutic design.

Analysis of benzoic acid derivatives has shown that the arrangement and nature of substituents on the aromatic rings significantly influence their bioactivity. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives, which are structurally analogous to this compound, the carboxyl group on the benzoic acid ring is a critical feature for potent protein kinase CK2 inhibition. The substitution pattern on the benzoic acid ring also plays a crucial role. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety has been shown to maintain or even enhance inhibitory activities against protein kinase CK2. nih.gov

Furthermore, the replacement of the benzene (B151609) ring with other aromatic systems, such as pyridine (B92270) or pyridazine (B1198779), can lead to potent inhibitory activities. nih.gov This suggests that the electronic properties and the spatial arrangement of the heterocyclic system in relation to the benzoic acid are key determinants of activity. Strong electron-donating groups attached to the benzene ring, coupled with average lipophilicity, have been noted as important features for the potent bioactivity of some benzoic acid derivatives. iomcworld.com

While a specific pharmacophore model for this compound is not extensively detailed in the available literature, the general pharmacophoric features for related kinase inhibitors include a hydrogen bond donor/acceptor (the carboxylic acid), an aromatic region (the benzoic acid ring), and a heteroaromatic region (the bromopyridine ring) that can engage in various interactions within the target's binding site.

Antimicrobial Activity Mechanisms

While specific studies on the antimicrobial mechanisms of this compound are limited, the broader class of benzoic acid and pyridine derivatives has been investigated for various antimicrobial effects.

Inhibition of Bacterial Enzymatic Pathways (e.g., DNA Gyrase)

Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents due to its essential role in DNA replication and its absence in human cells. nih.gov While direct evidence for the inhibition of DNA gyrase by this compound is not prominent in the literature, related heterocyclic compounds have been explored as DNA gyrase inhibitors. For example, novel pyrazole (B372694) derivatives have been identified as potent anti-Gram-positive bacterial agents, with their plausible mode of action being the permeabilization of the cell membrane. mdpi.com The development of novel inhibitors targeting the GyrB subunit, which possesses ATPase activity, is an active area of research. nih.gov The general principle involves the binding of the inhibitor to the enzyme, thereby preventing its function in DNA supercoiling and leading to bacterial cell death.

Modulation of Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor production and biofilm formation, making it an attractive target for anti-infective therapies. nih.gov The inhibition of QS can disarm pathogens without exerting bactericidal pressure, potentially reducing the development of resistance.

Derivatives of pyridinyl-benzamide have been investigated as quorum sensing inhibitors against Pseudomonas aeruginosa. nih.gov Furthermore, 3-hydroxypyridin-4(1H)-one derivatives have been identified as selective inhibitors of the pqs quorum sensing system in P. aeruginosa, leading to a reduction in virulence factors like pyocyanin. nih.gov These findings suggest that the pyridinyl moiety present in this compound could potentially contribute to QS inhibitory activity, although specific studies are required to confirm this.

Anti-Biofilm Formation and Eradication Properties

Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously difficult to eradicate and contribute to chronic infections. The ability to inhibit biofilm formation or eradicate existing biofilms is a significant goal in the development of new antimicrobial agents.

Several pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated significant antibacterial and antibiofilm activities. nih.gov For instance, certain pyrazole derivatives were effective at inhibiting and eradicating Staphylococcus aureus and Enterococcus faecalis biofilms. mdpi.com Similarly, a pyridinium-based pillar bldpharm.comarene has shown good inhibition and antibiofilm formation activity against P. aeruginosa. nih.gov These studies highlight the potential of heterocyclic compounds, including those with pyridine scaffolds, to interfere with biofilm integrity. The mechanism often involves the disruption of the cell membrane or interference with the signaling pathways that govern biofilm formation. nih.gov

Enzyme Inhibition and Receptor Modulatory Activities

Protein Kinase Inhibition Profiles (e.g., CK2, Mnk)

Protein Kinase CK2 Inhibition:

Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in cell growth, proliferation, and survival, making it a target for anticancer drug development. nih.govresearchgate.net A structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives, which are structurally similar to this compound, has identified potent CK2 inhibitors. nih.gov

In this class of compounds, the carboxylic acid group is crucial for activity. The replacement of the benzene ring with a pyridine or pyridazine ring system resulted in compounds with high potency against both CK2α and CK2α' isoforms. The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety also yielded potent inhibitors with improved antiproliferative activity against the A549 lung cancer cell line. nih.gov

Table 1: Inhibitory Activity of 4-(Thiazol-5-yl)benzoic Acid Analogs against Protein Kinase CK2

| Compound | Modification | IC50 (CK2α) µM | IC50 (CK2α') µM | CC50 (A549) µM |

|---|---|---|---|---|

| Parent Compound | 4-(Thiazol-5-yl)benzoic acid | - | - | >10 |

| Pyridine Analog | Benzene ring replaced by pyridine | 0.017 | 0.010 | - |

| Pyridazine Analog | Benzene ring replaced by pyridazine | 0.014 | 0.0046 | - |

| 3-(2-chlorobenzyloxy) Analog | Substitution on benzoic acid | 0.014 | 0.0088 | 1.5 |

| 3-(2-methoxybenzyloxy) Analog | Substitution on benzoic acid | 0.016 | 0.014 | 3.3 |

Data sourced from a study on 4-(thiazol-5-yl)benzoic acid derivatives. nih.gov

MAP Kinase-Interacting Kinase (Mnk) Inhibition:

The MAP kinase-interacting kinases (Mnk1 and Mnk2) are another class of serine/threonine kinases involved in the regulation of protein synthesis and have been implicated in various diseases, including cancer. nih.gov While there is a significant effort in developing Mnk inhibitors, specific data on the inhibition of Mnk by this compound is not available in the reviewed literature. The development of Mnk inhibitors often focuses on compounds that can selectively bind to the ATP-binding site of these kinases. researchgate.netnih.gov The structural features of this compound, with its aromatic and heteroaromatic rings, could potentially allow it to interact with the kinase domain of Mnk, but this remains to be experimentally verified.

Other Enzymatic Targets (e.g., Xanthine (B1682287) Oxidase)

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. nih.gov Dysregulation of XO can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout. nih.govdrugbank.com Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing gout and other conditions associated with hyperuricemia. drugbank.com

While direct experimental studies on the inhibitory activity of this compound against xanthine oxidase are not extensively documented in publicly available literature, the structural motif of benzoic acid is present in known XO inhibitors. Research has shown that various benzoic acid derivatives can exhibit inhibitory effects on this enzyme. For instance, a study on 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which share the benzoic acid core, revealed potent in vitro inhibitory activity against xanthine oxidase, with some compounds displaying IC50 values in the nanomolar range, comparable to the established drug febuxostat. nih.gov The kinetic analysis of these compounds suggested a mixed-type inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Furthermore, computational and in vitro studies on other natural and synthetic compounds containing a benzoic acid scaffold have demonstrated their potential as xanthine oxidase inhibitors. nih.govherbmedpharmacol.com For example, 3,4,5-trihydroxycinnamic acid, which also contains a carboxylic acid group attached to an aromatic ring, has been identified as a competitive inhibitor of xanthine oxidase. herbmedpharmacol.com These findings suggest that the benzoic acid moiety of this compound could potentially interact with the active site of xanthine oxidase, making it a candidate for further investigation as a potential inhibitor of this enzyme. The electronic and steric properties conferred by the bromopyridinyl group would likely influence its binding affinity and inhibitory mechanism.

Table 1: Xanthine Oxidase Inhibitory Activity of Selected Benzoic Acid Derivatives and Related Compounds

| Compound | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 4-(5-(4-benzylpiperidin-1-yl)-4-cyanooxazol-2-yl)benzoic acid | Near febuxostat | Mixed-type | nih.gov |

| 4-(5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-4-cyanooxazol-2-yl)benzoic acid | Near febuxostat | Mixed-type | nih.gov |

| 3,4,5-Trihydroxycinnamic acid | 61.60 ± 8.00 | Competitive | herbmedpharmacol.com |

| Allopurinol (standard) | 2.84 ± 0.41 | Competitive | herbmedpharmacol.com |

Molecular Docking and Computational Target Identification for Biological Activity

Molecular docking and other computational methods are powerful tools in modern drug discovery for identifying potential biological targets of a compound and elucidating its mechanism of action at a molecular level. nih.gov These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction energies. nih.gov For this compound, while specific docking studies are not widely published, the utility of these methods can be understood by examining research on structurally related benzoic acid derivatives.

Computational approaches, particularly inverse virtual screening, are increasingly used for target identification. nih.gov This involves docking a compound of interest against a large library of known protein structures to identify potential binding partners. This strategy can help in repurposing existing compounds or in discovering novel biological activities for new chemical entities.

Several studies have successfully employed molecular docking to investigate the biological potential of benzoic acid derivatives against various targets:

Antiviral Activity: In the context of the COVID-19 pandemic, molecular docking was used to evaluate benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov These studies predicted the binding affinities and interactions with key amino acid residues in the active site of the enzyme. nih.gov

Anti-HIV Activity: Novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives were designed and evaluated as anti-HIV-1 agents. nih.gov Molecular docking studies were instrumental in understanding their binding modes within the gp41 binding site, revealing that electrostatic and hydrophobic interactions, along with hydrogen bonds, were crucial for their activity. nih.gov

Enzyme Inhibition: For novel inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases, which are relevant to Alzheimer's disease, molecular docking was used to predict binding affinities and validate experimental findings. nih.gov Similarly, in the development of new xanthine oxidase inhibitors, docking simulations helped to understand the key interactions between the inhibitors and the enzyme's active site. nih.gov

These examples underscore the value of computational methods in predicting the biological activities of compounds like this compound. A typical molecular docking workflow would involve:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank. nih.gov

Preparing the ligand (this compound) structure and optimizing its geometry. nih.gov

Running the docking simulation to predict the binding pose and calculate a docking score, which is an estimate of the binding affinity.

Analyzing the predicted interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.

Table 2: Examples of Molecular Docking Studies on Benzoic Acid Derivatives

| Compound Class | Target Enzyme | Key Findings from Docking | Reference |

|---|---|---|---|

| Benzoic acid derivatives | SARS-CoV-2 main protease | Predicted binding affinity and interactions with active site residues. | nih.gov |

| 4-[4-Arylpyridin-1(4H)-yl]benzoic acid derivatives | HIV-1 gp41 | Binding maps showed electrostatic and hydrophobic interactions and H-bonds with the binding site. | nih.gov |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase, Carbonic Anhydrases I & II | Assigned binding affinities based on Glide XP scoring and molecular mechanics-generalized Born surface area computing. | nih.gov |

| 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Xanthine Oxidase | Provided insight into key interactions of the inhibitors bound to the active site. | nih.gov |

Future Perspectives and Emerging Research Directions

Development of Advanced and Sustainable Synthetic Strategies

The synthesis of bi-aryl compounds like 4-(5-Bromopyridin-2-yl)benzoic acid has traditionally relied on classical cross-coupling reactions. However, future research is increasingly focused on developing more advanced and sustainable methods that offer higher yields, shorter reaction times, and milder conditions. nih.gov A key area of development is the refinement of catalytic systems. For instance, new approaches for synthesizing related benzoic acids involve the selective oxidation of precursor molecules using air as the oxidant in the presence of cobalt-based catalytic systems. researchgate.net This method represents a greener alternative to traditional oxidizing agents. researchgate.net

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, remain a cornerstone for constructing the C-C bond between the pyridine (B92270) and benzene (B151609) rings. nih.gov Future advancements will likely involve the development of more robust and efficient palladium catalysts, or even catalysts based on more abundant and less toxic metals, to improve the economic and environmental viability of the synthesis. Microwave-assisted synthesis is another promising direction, as it has been shown to significantly reduce reaction times and improve yields for the synthesis of complex heterocyclic compounds. nih.gov

Exploration of Novel Functionalization and Derivatization Approaches

The inherent reactivity of the carboxylic acid group and the bromo-substituent on the pyridine ring makes this compound a prime candidate for novel functionalization and derivatization.

The carboxylic acid moiety is a versatile handle for a wide range of chemical transformations. Standard derivatization techniques for analytical purposes, such as gas chromatography (GC), include silylation and alkylation to form more volatile esters (e.g., methyl esters). colostate.edu Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to create derivatives suitable for sensitive detection methods like gas chromatography-mass spectrometry (GC-MS) in negative-ion chemical ionization mode. research-solution.commdpi.com Beyond analytics, the carboxylic acid can be converted into amides, esters, and other functional groups to build more complex molecules. colostate.edu For example, reacting the acid with thionyl chloride can produce an acyl chloride, a highly reactive intermediate for synthesizing amides and esters with desired biological or material properties. researchgate.net

The bromine atom on the pyridine ring offers another site for modification, typically through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, further diversifying the chemical space accessible from this starting material.

Interdisciplinary Applications and Multimaterial Systems Integration

The derivatives of this compound hold significant potential for a variety of interdisciplinary applications. The structural motifs present in the molecule are found in many biologically active compounds.

Pharmaceuticals: Benzoic acid and pyridine derivatives are known to exhibit a wide range of therapeutic properties, including analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. ontosight.aimdpi.com For instance, novel pyrazole (B372694) derivatives containing a benzoic acid moiety have been identified as potent antibacterial agents that function by inhibiting fatty acid biosynthesis. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their anti-inflammatory and analgesic potential. mdpi.com By modifying the core structure of this compound, researchers can develop new candidates for drugs targeting cancer, bacterial infections, or inflammatory diseases. nih.govpreprints.org

Materials Science: The rigid, aromatic structure of this compound makes it an interesting building block for functional organic materials. Derivatives can be explored for applications in creating liquid crystalline materials, sensors, or optical devices. researchgate.net As an intermediate, it can be used in the synthesis of more complex structures for integration into multimaterial systems. ontosight.ai

Predictive Modeling and Data-Driven Discovery in Compound Design

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. For compounds like this compound, these methods can accelerate the discovery of new derivatives with enhanced properties.

Techniques such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are powerful methods for predicting the biological activity of new molecules. nih.gov For example, these approaches have been successfully used to study imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors, identifying key structural requirements for their activity and proposing new, more potent analogues. nih.gov Similarly, molecular docking and dynamic simulations have been employed to design novel oxazole (B20620) derivatives of benzoic acid as xanthine (B1682287) oxidase inhibitors, a key target for treating hyperuricemia. nih.gov

These predictive models can guide the synthesis of new derivatives of this compound by prioritizing compounds with the highest probability of success for specific applications, such as enzyme inhibition, thereby saving significant time and resources in the lab. nih.govnih.gov

Potential for Derivatization into High-Value Specialty Chemicals

Given its versatile structure, this compound serves as a valuable intermediate for the synthesis of high-value specialty chemicals, particularly in the pharmaceutical industry. researchgate.netclearsynth.com Many complex bioactive molecules contain the pyridine and benzoic acid scaffolds. researchgate.net

Research has shown that related benzoic acid derivatives can act as potent antagonists for nuclear receptors like the retinoic acid receptor (RAR), which are important targets in cancer therapy. nih.gov The development of new enzyme inhibitors is another promising avenue. For example, by applying rational drug design, derivatives could be synthesized to target specific enzymes implicated in disease, such as xanthine oxidase or various kinases. nih.govnih.gov The ability to functionalize both the carboxylic acid and the bromopyridine moiety allows for fine-tuning the structure to optimize interactions with a biological target, leading to the creation of highly selective and potent specialty chemicals for therapeutic use. preprints.org

Q & A

Q. What are the optimal synthetic routes for 4-(5-Bromopyridin-2-yl)benzoic acid, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling between 5-bromo-2-pyridylboronic acid and a benzoic acid derivative. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .

- Solvent Optimization : Employ a 1:1 mixture of DME/H₂O to enhance reaction homogeneity and yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water improves purity (>95%) .

- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and melting point analysis (observed mp ~270–293°C, consistent with literature) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) reveals aromatic proton splitting patterns (δ 8.2–8.5 ppm for pyridine, δ 7.6–8.0 ppm for benzoic acid) and confirms bromine’s deshielding effect .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) validate functional groups .

- Mass Spectrometry : ESI-MS (negative mode) shows [M−H]⁻ peak at m/z 292.0 (calc. 292.06) .

Q. How can researchers mitigate low yields in the final coupling step?

- Methodological Answer : Low yields often stem from steric hindrance or boronic acid instability. Strategies include:

- Pre-activation : Stir boronic acid with K₂CO₃ for 30 min before adding catalyst .

- Temperature Control : Maintain 80–90°C to balance reactivity and side reactions .

- Additives : Add 2–5 mol% tetrabutylammonium bromide to stabilize intermediates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure of this compound?

- Methodological Answer :

- DFT Workflow : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap ~4.1 eV) to predict reactivity .

- Electron Localization Function (ELF) : Maps reveal charge distribution, highlighting bromine’s electron-withdrawing effect on the pyridine ring .

- Solvent Effects : PCM models simulate polar solvents (e.g., DMSO), showing enhanced carboxylic acid dissociation (pKa ~2.8) .

Q. What challenges arise in X-ray crystallography of this compound, and how are they resolved?

- Methodological Answer :

- Crystal Growth : Slow evaporation from DMF/EtOH produces suitable single crystals. Avoid high humidity to prevent hydrate formation .

- Refinement : Use SHELXL for anisotropic displacement parameters. Address disorder in the bromine position via PART instructions .

- Data Collection : High-resolution synchrotron data (λ = 0.710 Å) resolves weak C-Br bonds (1.89–1.91 Å) .

Q. How can conflicting biological activity data (e.g., antifungal potency) be interpreted?

- Methodological Answer : Discrepancies may arise from:

- Assay Conditions : Adjust pH (5.5–7.4) to test protonation-dependent activity .

- Membrane Permeability : LogP (calculated ~2.3) correlates with cellular uptake; use Caco-2 assays for validation .

- Metabolite Interference : LC-MS/MS identifies degradation products (e.g., debrominated analogs) that may suppress activity .

Data Contradiction Analysis

Q. Why do reported melting points vary between 270°C and 293°C?

- Methodological Answer : Variations arise from:

- Polymorphism : Recrystallization solvents (e.g., EtOH vs. MeCN) produce different crystal forms .

- Impurity Profiles : Trace DMF (<0.1%) lowers mp; repurify via sublimation under reduced pressure (180°C, 0.1 mmHg) .

Research Applications

Q. What role does the bromine atom play in modulating biological activity?

- Methodological Answer :

- Steric Effects : Bromine’s van der Waals radius (1.85 Å) influences target binding (e.g., fungal CYP51 enzyme) .

- Electronic Effects : Hammett σₚ value (+0.86) enhances electrophilicity, potentiating covalent interactions .

- Isosteric Replacement : Compare with CF₃ analogs (σₚ +0.54) to differentiate electronic vs. steric contributions .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.